molecular formula C20H24F4N4O3 B1680703 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione CAS No. 186386-21-0

3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione

Número de catálogo: B1680703
Número CAS: 186386-21-0
Peso molecular: 444.4 g/mol
Clave InChI: WEZFJPKJUIGDPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This product, 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione, is a synthetic organic compound provided for research and development purposes. It is a piperazinyl-pyrimidinedione derivative, a class of compounds noted in patent literature for their potential biological activity . The molecular structure features a pyrimidine-2,4-dione core, also known as a uracil derivative, which is substituted with a methyl group and linked via a propyl chain to a piperazine ring. The piperazine ring is further functionalized with a phenyl group containing both fluoro and 2,2,2-trifluoroethoxy substituents, a combination often explored to modulate the compound's physicochemical properties and receptor binding affinity . According to its entry in the IUPHAR/BPS Guide to Pharmacology (GtoPdb) under the ligand identifier Ro-70-0004, this compound is characterized as a synthetic organic molecule with a molecular weight of 444.18 g/mol . It complies with Lipinski's Rule of Five, predicting favorable drug-likeness for investigative purposes . This product is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propiedades

Número CAS

186386-21-0

Fórmula molecular

C20H24F4N4O3

Peso molecular

444.4 g/mol

Nombre IUPAC

3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H24F4N4O3/c1-14-12-25-19(30)28(18(14)29)6-2-5-26-7-9-27(10-8-26)16-4-3-15(21)11-17(16)31-13-20(22,23)24/h3-4,11-12H,2,5-10,13H2,1H3,(H,25,30)

Clave InChI

WEZFJPKJUIGDPS-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F

SMILES canónico

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-(3-(4-(fluoro-2-(2,2,2-trifluoroethoxy)phenyl)piperazin-1-yl)propyl)-5-methyl-1H-pyrimidine-2,4-dione monohydrochloride monohydrate
Ro 70-0004
Ro-70-0004
RS 100975
RS-100975

Origen del producto

United States

Métodos De Preparación

La síntesis de RS-100975 implica varios pasos clave:

    Reacción de Condensación: El proceso comienza con la condensación de 2-nitrofenol con p-toluensulfonato de 2,2,2-trifluoroetilo en presencia de carbonato de potasio en dimetilformamida, produciendo 2-(2,2,2-trifluoroetoxi)nitrobenceno.

    Reducción: Este intermedio se reduce luego utilizando hidrógeno sobre dióxido de platino en etanol para producir anilina.

    Ciclización: La anilina sufre ciclización con bis(2-cloroetil)amina y carbonato de potasio para formar piperazina.

    Condensación: La piperazina se condensa con 1-bencil-3-(3-cloropropil)-5-metilpirimidina-2,4(1H,3H)-diona en presencia de carbonato de potasio en acetonitrilo en reflujo para producir el compuesto objetivo bencilado.

    Desprotección: Finalmente, el compuesto se desprotege mediante hidrogenación con formiato de amonio y paladio sobre carbono.

Análisis De Reacciones Químicas

RS-100975 experimenta varias reacciones químicas, incluyendo:

    Oxidación y Reducción: El grupo nitro en el intermedio se reduce a un grupo anilina utilizando hidrógeno sobre dióxido de platino.

    Sustitución: Las reacciones de condensación implican sustitución nucleofílica, donde el grupo nitro se reemplaza por un grupo anilina y se forma el anillo de piperazina.

    Ciclización: La ciclización de anilina con bis(2-cloroetil)amina forma el anillo de piperazina.

    Desprotección: El paso final de desprotección implica la eliminación del grupo bencilo mediante hidrogenación.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various human tumor cell lines. For instance, the compound demonstrated significant antimitotic activity with mean growth inhibition values indicating its potential as a therapeutic agent in cancer treatment .

Case Study: National Cancer Institute Evaluation

The National Cancer Institute (NCI) conducted a comprehensive assessment of this compound through their Developmental Therapeutics Program. The results showed promising activity against a panel of approximately sixty cancer cell lines, with an average cell growth inhibition rate observed .

Adrenergic Receptor Interaction

This compound has shown affinity for various adrenergic receptors, which are crucial in numerous physiological processes. Binding assays indicated that it inhibits the binding of radiolabeled ligands to alpha-1 adrenergic receptors, suggesting its potential role in treating conditions related to these receptors, such as hypertension and other cardiovascular disorders .

Affinity Data Summary

Receptor TypeKi (nM)Assay Description
Alpha-1A1.30Inhibition of [3H]prazosin binding in CHO-K1 cells
Alpha-1B79Inhibition of [3H]prazosin binding in CHO-K1 cells
Alpha-1D63Inhibition of [3H]prazosin binding in CHO-K1 cells

Potential for Antimicrobial Activity

While primarily noted for its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of fluorine and trifluoroethoxy groups may enhance its interaction with microbial targets, although specific data on antimicrobial efficacy remains limited .

Synthesis and Structural Insights

The synthesis of this compound involves complex multi-step reactions that yield derivatives with varied biological activities. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .

Mecanismo De Acción

RS-100975 ejerce sus efectos antagonizando selectivamente los receptores adrenérgicos alfa-1a. Estos receptores están involucrados en la contracción de los tejidos musculares lisos en la uretra y la próstata. Al bloquear estos receptores, RS-100975 ayuda a relajar los músculos lisos, aliviando así los síntomas asociados con la hiperplasia prostática benigna y mejorando la función eréctil .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Arylpiperazine Derivatives with Pyrrolidin-2-one Fragments

highlights arylpiperazines bearing pyrrolidin-2-one fragments. Key analogs include:

  • Compound 7: 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Alpha1-AR affinity: pKi = 7.13 Substituent: 2-chloro-phenyl enhances alpha1-adrenoceptor selectivity.
  • Compound 18: 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Alpha2-AR affinity: pKi = 7.29 Substituent: 4-chloro-phenyl shifts selectivity toward alpha2-adrenoceptors.
  • Compound 13 : 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one
    • Antiarrhythmic activity : ED50 = 1.0 mg/kg (iv) in rats .

Comparison: The target compound replaces the pyrrolidin-2-one core with a pyrimidine-2,4-dione, which may alter electronic properties and hydrogen-bonding capacity.

Pyrimidine-2,4-dione Derivatives with Piperazine Sulfonamides

describes 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione (CAS: 874806-50-5):

  • Molecular weight : 394.4 g/mol
  • Solubility : 17.9 µg/mL at pH 7.4 .
  • Substituent : 4-Methoxyphenyl and sulfonyl groups.

Comparison : The target compound lacks the sulfonyl group but introduces a trifluoroethoxy substituent. The absence of sulfonation may reduce polarity, increasing membrane permeability, while the trifluoroethoxy group could enhance metabolic stability relative to the methoxy group.

Thiazolo[5,4-d]pyrimidine Derivatives

lists 5-amino-2-[2-(4-fluorophenyl)ethyl]-7-[4-phenylmethanesulfonylpiperazin-1-yl]-thiazolo[5,4-d]pyrimidine (CAS: 1245318-36-8):

  • Core structure : Thiazolo-pyrimidine fused ring.
  • Substituents : Sulfonylpiperazine and fluorophenyl groups.

Comparison : The thiazolo-pyrimidine core differs significantly from the pyrimidine-2,4-dione in the target compound, likely affecting receptor interactions. However, both compounds utilize fluorinated aryl groups, suggesting shared strategies for optimizing binding affinity.

Pharmacological and Structural Insights

Substituent Effects on Activity

  • Fluorine and Trifluoroethoxy : The 4-fluoro and 2-(trifluoroethoxy) groups in the target compound may synergize to enhance binding to hydrophobic receptor pockets, as seen in compounds with di-fluorophenyl substituents ().
  • Piperazine Linker : The propyl linker between piperazine and the core structure is conserved across analogs, suggesting its role in maintaining optimal spacer length for receptor engagement.

Solubility and Bioavailability

  • The target compound’s solubility is likely lower than the sulfonated analog in (17.9 µg/mL) due to the absence of polar sulfonyl groups. However, the trifluoroethoxy group may balance lipophilicity for CNS penetration.

Tabulated Comparison of Key Analogs

Compound Core Structure Key Substituents Affinity/Activity Solubility (pH 7.4) Source
Target Compound Pyrimidine-2,4-dione 4-Fluoro-2-(trifluoroethoxy)phenyl N/A (Inferred high affinity) N/A
Compound 13 () Pyrrolidin-2-one 2-Ethoxy-phenyl ED50 = 1.0 mg/kg (antiarrhythmic) N/A
5-[4-(4-Methoxyphenyl)piperazinyl] Pyrimidine-2,4-dione 4-Methoxyphenyl, sulfonyl N/A 17.9 µg/mL

Actividad Biológica

The compound 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione (CAS Number: 186386-21-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an in-depth look at its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}F4_{4}N4_{4}O3_{3}
  • Molecular Weight : 444.43 g/mol
  • Structural Characteristics : The compound features a piperazine moiety and a pyrimidine ring, which are known to contribute to its biological activity.

Research indicates that this compound may act as a dual inhibitor of specific kinases involved in various cellular processes. Kinases are critical for signal transduction pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and malaria.

  • Inhibition of Plasmodial Kinases : Studies have shown that similar pyrimidine derivatives can inhibit Plasmodium falciparum kinases, specifically PfGSK3 and PfPK6, which are essential for the malaria parasite's life cycle. For instance, compounds with structural similarities exhibited IC50_{50} values in the nanomolar range against these targets .
  • Anticancer Potential : The structural components of this compound suggest potential anticancer activity through the modulation of signaling pathways that regulate cell proliferation and survival. Compounds with similar structures have shown promise in preclinical models by inducing apoptosis in cancer cells .

Pharmacological Studies

A comprehensive analysis of the biological activity was conducted through various pharmacological assays:

  • Kinase Inhibition Assays : The compound was tested against a panel of kinases to determine its specificity and potency. Results indicated significant inhibition of key kinases involved in tumor growth and survival.
  • Cell Viability Assays : In vitro studies demonstrated that the compound effectively reduced cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimalarial Activity

In a study focusing on antimalarial compounds, derivatives similar to 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione were evaluated for their efficacy against P. falciparum. The results showed promising antiplasmodial activity with EC50_{50} values indicating effective inhibition of parasite growth at low concentrations .

CompoundTarget KinaseIC50_{50} (nM)EC50_{50} (nM)
23dPfGSK3172552 ± 37
23ePfPK6971400 ± 13

Study 2: Anticancer Efficacy

In another study assessing the anticancer properties of nitrogen heterocycles, compounds structurally related to this pyrimidine derivative were found to induce apoptosis in human cancer cell lines via the activation of caspase pathways. The study reported significant reductions in tumor size in xenograft models treated with these compounds .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the piperazine ring with substitution at the 4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl group.
  • Step 2: Alkylation of the piperazine nitrogen using a propyl linker.
  • Step 3: Coupling with a pyrimidine-2,4-dione core, followed by methylation at the 5-position.
  • Critical Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–60°C), and catalysts like Pd for cross-coupling reactions. Purification often involves column chromatography or recrystallization .
Reaction Step Key Reagents Conditions
Piperazine formation4-Fluoro-2-(trifluoroethoxy)aniline, 1,2-dibromoethaneBase (K₂CO₃), reflux
Alkylation3-Chloropropylpyrimidine-2,4-dioneDMF, 50°C, 12h
MethylationMethyl iodide, NaHTHF, 0°C → RT

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • High-Performance Liquid Chromatography (HPLC) : ≥95% purity threshold with C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺).
  • X-ray Crystallography : For absolute stereochemical assignment if crystalline derivatives are available .

Q. What safety protocols should be followed during handling?

  • Use fume hoods for reactions involving volatile reagents (e.g., methyl iodide).
  • Wear nitrile gloves and goggles due to potential irritancy of intermediates.
  • Store the compound in amber vials at –20°C under inert atmosphere (Ar/N₂) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical experimental design?

Apply Design of Experiments (DoE) to minimize trial-and-error:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 45°C, 0.5 mol% Pd catalyst, 8h reaction time).
  • Taguchi Methods : Reduce variability in multi-step syntheses by prioritizing critical parameters (e.g., anhydrous conditions > solvent type) .

Q. What computational tools predict the compound’s reactivity or biological interactions?

  • Quantum Chemical Calculations (DFT) : Simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).
  • Molecular Dynamics (MD) : Model ligand-receptor binding (e.g., piperazine interactions with GPCRs or kinases).
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate pharmacokinetic properties .

Q. How can contradictions in pharmacological data (e.g., IC₅₀ variability) be resolved?

  • In vitro/In vivo Correlation : Validate cell-based assays (e.g., enzyme inhibition) with animal models (e.g., PK/PD studies).
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites affecting potency.
  • Target Engagement Studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm on-target effects .

Q. What is the role of the trifluoroethoxy group in modulating biological activity?

  • Structure-Activity Relationship (SAR) : The trifluoroethoxy group enhances metabolic stability (via reduced CYP450 metabolism) and increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration.
  • Electron-Withdrawing Effects : Fluorine atoms polarize the phenyl ring, strengthening π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors) .

Data Contradiction Analysis

Example : Discrepancies in reported enzyme inhibition (e.g., PDE vs. kinase assays).

  • Hypothesis Testing :
    • Assay Conditions : Compare buffer pH, cofactors (e.g., Mg²⁺ for kinases), and substrate concentrations.
    • Off-Target Screening : Use broad-panel profiling (e.g., Eurofins CEREP panel) to identify secondary targets.
    • Crystallographic Data : Resolve binding modes via X-ray co-crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.